N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
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Overview
Description
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO It is a derivative of cyclohexanamine, featuring a benzyl group substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The benzyl group can be reduced to a methyl group, resulting in the formation of a cyclohexylamine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzylcyclohexanamine.
Reduction: Formation of N-(4-methoxy-2,5-dimethylcyclohexyl)amine.
Substitution: Formation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamide.
Scientific Research Applications
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and dimethyl groups play a crucial role in determining the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)cyclohexanamine
- N-(2,5-dimethylbenzyl)cyclohexanamine
- N-(4-methoxy-2-methylbenzyl)cyclohexanamine
Uniqueness
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXHXPLAWJIAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354501 |
Source
|
Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356091-93-5 |
Source
|
Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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